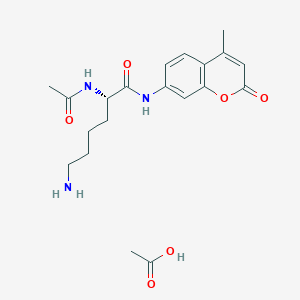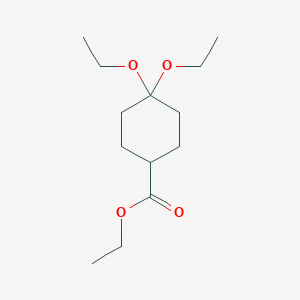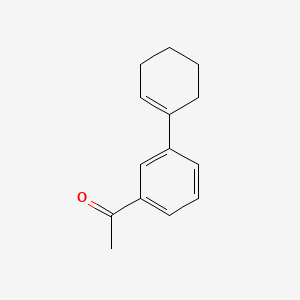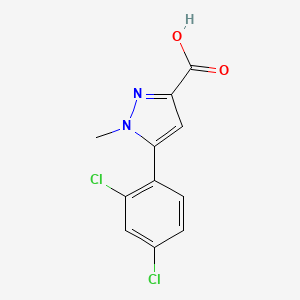
3-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethyl)benzaldehyde” is a compound with the CAS Number: 477535-41-4 . It has a molecular weight of 253.02 . It’s a clear liquid that ranges in color from colorless to slightly pale yellow .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-(trifluoromethyl)benzaldehyde” is C8H4BrF3O . The InChI key is PCRLZGCXLNNMFL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride” has a molecular weight of 323.51 . It’s a clear colorless liquid with a refractive index of 1.5220-1.5270 at 20°C .
Wirkmechanismus
Mode of Action
Sulfonamides are generally known to inhibit bacterial enzymes, disrupting their metabolic processes . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Sulfonamides typically interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation . The downstream effects of this interference would depend on the specific targets and pathways involved.
Result of Action
Typically, the result of sulfonamide action is the inhibition of bacterial growth and proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUQGKJLCOFUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)



![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)




